Ethyl 2-(aminomethyl)pentanoate hydrochloride
Description
Chemical Identity and Structural Features
Ethyl 2-(aminomethyl)pentanoate hydrochloride exhibits a distinctive molecular architecture that combines key functional groups essential for its reactivity and applications. The compound possesses the molecular formula C8H18ClNO2, with a molecular weight of 195.69 grams per mole, distinguishing it from its free base counterpart which has the formula C8H17NO2 and molecular weight of 159.23 grams per mole. The structural configuration features an ethyl ester group attached to a pentanoate backbone, with an aminomethyl substituent positioned at the second carbon of the pentanoic acid chain.
The stereochemical properties of this compound are particularly noteworthy, as the presence of the aminomethyl group creates a chiral center that influences its biological and chemical behavior. The International Union of Pure and Applied Chemistry name for the free base is ethyl 2-(aminomethyl)pentanoate, while the complete systematic nomenclature reflects the presence of the hydrochloride salt. The Simplified Molecular Input Line Entry System representation shows the structural connectivity as CCCC(CN)C(=O)OCC.Cl, clearly indicating the linear pentyl chain with the aminomethyl and ethyl ester functionalities.
The compound's InChI key BOQHQMXFANNCJU-UHFFFAOYSA-N provides a unique identifier for database searches and chemical registry purposes. Physical properties include a crystalline powder appearance when isolated as the hydrochloride salt, with enhanced water solubility compared to the free base form. The presence of the hydrochloride counterion significantly impacts the compound's handling characteristics and storage stability, making it more amenable to standard laboratory conditions.
Historical Context and Discovery
The development of this compound emerged from broader research efforts in amino acid ester chemistry that gained prominence during the latter half of the twentieth century. The synthesis of amino acid esters, particularly those derived from naturally occurring amino acids, became a focal point for pharmaceutical and biochemical research as scientists recognized their potential as synthetic intermediates and biologically active compounds. The specific methodology for preparing amino acid esters using sulfuric acid as a catalyst was established through systematic investigations that revealed improved esterification yields when amino acids were heated in alcohols under controlled conditions.
The historical trajectory of this compound's development intersects with advances in understanding branched-chain amino acid metabolism and the recognition of leucine's importance in protein synthesis and metabolic regulation. Leucine, the parent amino acid from which ethyl leucinate derivatives are conceptually derived, was identified as an essential amino acid with unique ketogenic properties, being one of only two exclusively ketogenic amino acids alongside lysine. This fundamental biochemical understanding provided the foundation for developing synthetic analogs and derivatives that could modulate or enhance leucine-related biological processes.
Research into protease-catalyzed reactions involving leucine ethyl ester derivatives gained momentum in the early 2000s, with studies demonstrating the utility of these compounds in co-oligomerization reactions. Four different proteases, including papain, bromelain, alpha-chymotrypsin, and protease SG, were successfully employed to catalyze reactions involving leucine ethyl ester compounds, establishing important precedents for enzymatic synthesis approaches. These investigations revealed the potential for creating novel peptide-like structures through controlled enzymatic processes, expanding the synthetic toolkit available to organic chemists.
The commercial availability and standardization of this compound as a research chemical became established through specialized chemical suppliers who recognized its value as a synthetic intermediate. The compound's designation as suitable for research and development purposes only reflects both its specialized applications and the ongoing investigation into its full potential across various chemical and biological systems.
Relevance in Modern Organic Chemistry
Contemporary organic chemistry has embraced this compound as a versatile synthetic building block that offers unique advantages in the construction of complex molecular architectures. The compound's dual functionality, featuring both amino and ester groups, enables diverse chemical transformations that are essential for modern synthetic strategies. In pharmaceutical development, this compound serves as a crucial intermediate for formulating medications aimed at enhancing muscle metabolism and promoting anabolic processes, particularly in therapeutic contexts addressing muscle-wasting conditions.
The biochemical research applications of this compound have expanded significantly as researchers investigate metabolic pathways and amino acid roles in cellular functions. These investigations provide valuable insights into health and disease mechanisms, establishing the compound as an important tool for understanding fundamental biological processes. The compound's structural similarity to naturally occurring amino acid derivatives allows researchers to probe specific enzymatic interactions and metabolic conversions that would be difficult to study using other synthetic approaches.
Industrial applications have emerged in specialized chemical production, where this compound functions as a precursor for synthesizing polymers and resins with tailored properties. The controlled reactivity of the aminomethyl group enables selective chemical modifications that can introduce specific functional characteristics into polymer backbones. Food industry applications have also developed, incorporating the compound into dietary supplements and functional foods designed to support muscle development and recovery processes.
The compound's mechanism of action operates through several distinct pathways that highlight its versatility in chemical and biological systems. Hydrolysis of the ester group releases active aminomethyl pentanoic acid, which can interact with various cellular pathways and influence metabolic processes. The aminomethyl group demonstrates capacity for forming hydrogen bonds and ionic interactions with enzyme active sites, providing a mechanism for modulating enzymatic activity and affecting metabolic pathways. These interactions may influence signal transduction pathways, making the compound a valuable candidate for drug discovery and therapeutic development applications.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-5-7(6-9)8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHQMXFANNCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-51-9 | |
| Record name | Pentanoic acid, 2-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803566-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biochemical Analysis
Biochemical Properties
Ethyl 2-(aminomethyl)pentanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to inhibition of the enzyme’s activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to increased expression of genes involved in cell growth and proliferation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of proteases by forming a covalent bond with the enzyme’s active site. This inhibition can result in changes in gene expression, as the breakdown of proteins is a crucial step in regulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in changes in cell morphology and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and proliferation. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can affect the overall activity and effectiveness of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it can exert its effects.
Subcellular Localization
This compound has specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production.
Biological Activity
Ethyl 2-(aminomethyl)pentanoate hydrochloride is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₇ClN₂O₂. It is classified as an ester derivative of pentanoic acid, characterized by an ethyl group and an aminomethyl group attached to the carbon chain. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound's biological effects. Additionally, the ester group may undergo hydrolysis, releasing aminomethyl pentanoic acid, which can further engage with cellular pathways and metabolic processes.
Enzyme Interaction
Research indicates that this compound can serve as a substrate or inhibitor for various enzymes. Its structural features suggest that it may influence enzyme-substrate interactions, particularly in metabolic pathways involving amino acids and esters. For instance, studies have shown that compounds with similar structures can inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effects on different cell lines. In vitro studies demonstrated that this compound exhibited varying degrees of cytotoxicity against cultured cells, indicating its potential as a therapeutic agent .
Case Studies
- Inhibition of Pseudomonas aeruginosa T3SS : A study evaluated the inhibitory effects of several compounds on the T3SS of Pseudomonas aeruginosa. This compound was tested alongside other inhibitors, showing promising results in reducing cell death in CHO cells infected with this pathogen .
- Metabolic Pathway Studies : Another investigation explored the role of similar compounds in metabolic pathways involving amino acid metabolism. The findings suggested that this compound could modulate enzyme activity related to amino acid biosynthesis .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethyl 2-(aminomethyl)pentanoate HCl | Cytotoxicity against various cell lines | Enzyme inhibition and interaction |
| Ethyl acetate | Solvent and flavoring agent | Minimal biological activity |
| Ethyl propionate | Flavoring agent | Limited interaction with enzymes |
| Ethyl benzoate | Fragrance and preservative | Low cytotoxicity |
Scientific Research Applications
Biochemical Applications
Ethyl 2-(aminomethyl)pentanoate hydrochloride plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. Below are some key applications:
1. Enzyme Inhibition
- This compound has been shown to interact with proteases, leading to the formation of covalent bonds that inhibit enzyme activity. Such inhibition can be crucial for developing drugs targeting specific proteolytic pathways involved in diseases.
2. Cellular Signaling Modulation
- The compound influences cell functions by modulating signaling pathways that regulate gene expression and cellular metabolism. For instance, it can activate pathways that promote cell growth and proliferation, making it a candidate for further investigation in cancer research.
Therapeutic Potential
Research has indicated multiple therapeutic applications for this compound:
1. Anticonvulsant Activity
- Preliminary studies demonstrate that this compound exhibits anticonvulsant properties, potentially useful in treating epilepsy or other seizure disorders. Animal models have shown a significant reduction in seizure activity when treated with this compound.
2. Analgesic Effects
- In neuropathic pain models, administration of this compound resulted in decreased pain-related behaviors, suggesting its potential as an analgesic agent.
3. Anti-inflammatory Properties
- Experiments involving lipopolysaccharide (LPS)-induced inflammation have indicated that treatment with this compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.
Industrial Applications
Beyond its therapeutic potential, this compound also finds utility in various industrial applications:
1. Pharmaceutical Synthesis
- The compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
2. Research Reagent
- It is used as a reagent in biochemical assays and research studies aimed at understanding enzyme mechanisms and cellular processes.
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study Focus | Findings |
|---|---|
| Anticonvulsant Efficacy | Demonstrated significant reduction in seizure frequency in rodent models. |
| Pain Management | Notable decrease in neuropathic pain behaviors compared to control groups. |
| Inflammation Reduction | Decreased levels of TNF-alpha and IL-6 in LPS-induced inflammation models. |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of ethyl 2-(aminomethyl)pentanoate hydrochloride and its analogs:
Research Findings and Trends
- Bioactivity: Ethyl lauroyl arginate hydrochloride exhibits broad antimicrobial activity against Gram-positive bacteria and fungi, outperforming simpler amino esters like this compound in food preservation .
- Chiral Specificity: Methyl 2-amino-4-methylpentanoate hydrochloride () is used in chiral synthesis due to its stereochemical purity, a feature less explored in the target compound .
- Drug Development: Milnacipran hydrochloride’s cyclopropane ring enhances metabolic stability compared to linear amino esters, highlighting structural optimization strategies for CNS drugs .
Preparation Methods
Chiral Resolution via Salt Formation with Tartaric Acid
One established approach involves the preparation of the free amine ethyl 2-(aminomethyl)pentanoate, followed by resolution using chiral acids such as L-tartaric acid to isolate the desired enantiomer. The process includes:
- Mixing the free amine with L-tartaric acid in an alcohol-water solution at controlled temperatures (0-30 °C, optimally 10-20 °C).
- Stirring for 6-24 hours to form the amine-tartrate salt.
- Filtration to separate the salt, followed by alkalinization of the mother liquor (pH 9-10) using sodium hydroxide or potassium hydroxide to recover the free amine.
- Purification by distillation under reduced pressure to obtain the optically active free amine.
Key data from patent CN102442935A:
| Parameter | Condition/Value |
|---|---|
| L-tartaric acid : water ratio | 1-3 : 1 |
| Temperature | 0-30 °C (best 10-20 °C) |
| Stirring time | 6-24 hours (optimal 6-12 hours) |
| Alkali for pH adjustment | NaOH, KOH, or similar bases |
| Yield | ~35% |
| Purity (GC) | >99% |
| Optical rotation | ~ -105.8° to -106.1° |
This method is cost-effective, offering high purity and moderate yield, suitable for laboratory and pilot scale synthesis. It relies on classical resolution techniques and careful pH control during recovery.
One-Pot Industrial Synthesis from 4-Hydroxybutyraldehyde and Ethylamine
A more industrially viable method involves the direct synthesis of the compound via condensation and cyclization reactions starting from 4-hydroxybutyraldehyde and ethylamine:
- 4-Hydroxybutyraldehyde is reacted with nitromethane in the presence of catalysts at low temperatures (-10 to 40 °C) for 6-30 hours.
- The reaction mixture is subsequently treated with ethylamine under reflux conditions (25-100 °C) for 2-15 hours to form the target amine.
- This one-pot process avoids intermediate isolation and complex purification steps, improving overall yield and simplifying scale-up.
Key parameters from patent CN105837485A:
| Step | Conditions/Values |
|---|---|
| 4-Hydroxybutyraldehyde amount | 880 g |
| Solvent | Oxolane or ethanol |
| Initial reaction temperature | -10 °C to 40 °C |
| Nitromethane molar ratio | 1:0.8-1.5 (preferably 1:1) |
| Reaction time (nitromethane) | 6-30 hours (depending on temp) |
| Ethylamine molar ratio | 1:0.8-1.5 (preferably 1:1-1.2) |
| Reaction time (ethylamine) | 2-15 hours |
| Yield | Up to 80% or higher |
This method is advantageous for industrial production due to its simplicity, high yield, and elimination of intermediate purification. The use of catalysts such as rare earth or transition metal complexes can enhance reaction efficiency and selectivity.
Hydrochloride Salt Formation
The final step to obtain ethyl 2-(aminomethyl)pentanoate hydrochloride involves salt formation by treating the free amine with hydrochloric acid or hydrogen chloride in ethanol:
- The free amine is dissolved in ethanol and cooled to 0-5 °C.
- 35% hydrogen chloride ethanol solution is added dropwise over 1 hour with stirring.
- The mixture is stirred for an additional hour at low temperature.
- Ethanol is removed under reduced pressure.
- The residue is treated with acetone, cooled, and filtered to isolate the hydrochloride salt.
- The product is washed and dried to achieve high purity.
| Parameter | Condition/Value |
|---|---|
| Temperature | 0-5 °C |
| HCl addition time | 1 hour dropwise |
| Stirring after addition | 1 hour |
| Yield | >88-91% |
| Purity | >99.5% |
| Drying temperature | 60 °C |
Although this example is for a related aminomalonate hydrochloride, the procedure is analogous and widely applicable for hydrochloride salt formation of amines including ethyl 2-(aminomethyl)pentanoate.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chiral resolution with L-tartaric acid | Salt formation, filtration, alkalinization, distillation | ~35 | >99 | Moderate yield, high purity, classical resolution |
| One-pot synthesis from 4-hydroxybutyraldehyde and ethylamine | Catalytic condensation, reflux with ethylamine | Up to 80 | High | Industrially scalable, high yield, simple process |
| Hydrochloride salt formation | Acid addition in ethanol, filtration, drying | >88 | >99.5 | Final salt formation step, high purity |
Research Findings and Industrial Considerations
- The chiral resolution method provides high enantiomeric purity but suffers from moderate yield and additional steps, making it more suitable for small-scale or research purposes.
- The one-pot industrial process is preferred for large-scale production due to its simplicity, high yield, and fewer purification steps.
- Salt formation with hydrochloric acid is a straightforward and efficient method to obtain the stable hydrochloride salt with excellent purity, essential for pharmaceutical applications.
- Catalysts and reaction conditions (temperature, time, solvent) critically influence the yield and purity; optimization is necessary depending on the scale and desired product specifications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(aminomethyl)pentanoate hydrochloride, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, amine-protected intermediates may undergo alkylation with ethyl bromopentanoate under basic conditions (e.g., K₂CO₃ in DMF) . Reductive amination using sodium cyanoborohydride in methanol at pH 6-7 is another approach, requiring strict control of stoichiometry to minimize byproducts . Reaction yields are sensitive to temperature (optimized at 25–40°C) and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.1–3.5 ppm (aminomethyl CH₂), and δ 4.1–4.3 ppm (ester OCH₂) confirm structure . Mass spectrometry (ESI-MS) : A molecular ion [M+H]⁺ at m/z 208.1 (calculated for C₈H₁₈ClNO₂) validates purity . IR spectroscopy : Stretching bands at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (NH₂ bend) are diagnostic .
Q. How should researchers safely handle this compound in the lab?
- PPE : Nitrile gloves (tested via ASTM D6978 for permeation resistance) and safety goggles are mandatory . Engineering controls : Use fume hoods for weighing and synthesis to avoid inhalation . Decontamination : Spills require neutralization with 5% acetic acid followed by absorption with vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the enantiomeric purity of this compound?
- Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid in ethanol) enhances enantiopurity . HPLC analysis with a chiral column (Chiralpak AD-H, 250 × 4.6 mm, 5 µm) and mobile phase (hexane:isopropanol 90:10 + 0.1% TFA) achieves baseline separation (Rₛ > 1.5) . Kinetic studies show that lowering reaction temperatures to 0–5°C reduces racemization during amination .
Q. What analytical methods resolve contradictions in reported solubility data for this compound?
- Discrepancies in solubility (e.g., 25 mg/mL in water vs. 10 mg/mL in literature) arise from hydrate formation. Use Karl Fischer titration to quantify water content in batches . Differential scanning calorimetry (DSC) identifies polymorphic transitions (endothermic peaks at 120–125°C indicate anhydrous form) .
Q. How do impurities from synthesis intermediates affect biological activity assays?
- Residual ethyl bromide (from alkylation steps) inhibits enzyme activity in receptor-binding assays at >0.1% concentration. GC-MS headspace analysis (DB-5 column, 30 m × 0.25 mm) detects impurities <10 ppm . Purification via recrystallization (ethanol/water 7:3) reduces contaminants to pharmacopeial standards (ICH Q3A) .
Q. What strategies stabilize this compound under physiological pH conditions?
- Degradation studies (pH 7.4 PBS, 37°C) show a half-life of 8 hours. Lyophilization with trehalose (1:1 w/w) extends stability to >6 months at −20°C . For in vitro assays, buffer systems with 0.1% BSA reduce hydrolysis by 40% .
Q. How can computational modeling predict optimal catalysts for large-scale synthesis?
- Density functional theory (DFT) calculations (B3LYP/6-31G*) identify Pd(OAc)₂ as superior to Ni catalysts for hydrogenation steps (ΔG‡ = 28.5 kcal/mol vs. 35.2 kcal/mol) . Machine learning models (e.g., SchNet) trained on reaction databases suggest solvent-free conditions improve atom economy by 15% .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with the Human Metabolome Database (HMDB) to confirm assignments .
- Contradiction Resolution : Use orthogonal techniques (e.g., LC-MS + NMR) to validate purity when conflicting solubility data arise .
- Safety Compliance : Document all deviations from SOPs (e.g., glove material substitutions) with PI approval .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
